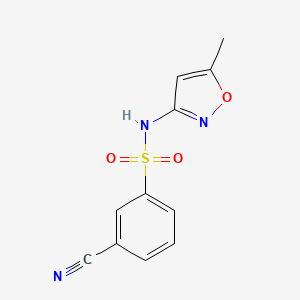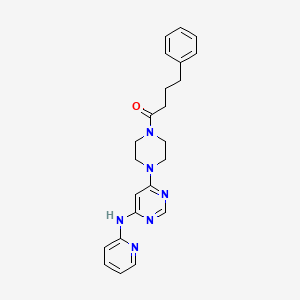
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Aplicaciones Científicas De Investigación
Complexation-induced Unfolding of Heterocyclic Ureas
Research conducted by Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas, focusing on their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. These ureas, including structures similar to the compound of interest, demonstrate potential as building blocks for self-assembly in material science, mimicking biological processes such as peptide folding and unfolding. This study contributes to understanding the fundamental chemistry that can be applied to design novel materials and nanotechnology applications (Corbin et al., 2001).
Metabolites of Insecticides in Human Urine
The work by Hardt and Angerer (1999) involves the determination of metabolites from pirimicarb, an insecticide containing structural elements similar to the compound . By studying these metabolites in human urine, the research provides insight into the environmental and occupational exposure to pyrimidine derivatives. This information is crucial for environmental health sciences, offering a method to monitor and evaluate the impact of chemical exposures on human health (Hardt & Angerer, 1999).
Discovery of Nonpeptide Agonists of GPR14/Urotensin-II Receptor
Research by Croston et al. (2002) identified nonpeptidic agonists of the urotensin-II receptor, showcasing the therapeutic potential of compounds structurally related to the compound of interest. These agonists, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, indicate the possibility of designing new drugs targeting this receptor, which is implicated in various cardiovascular diseases. This discovery opens avenues for pharmaceutical research and drug development (Croston et al., 2002).
Meso-ionic Compounds Synthesis
The study by Greco and Gala (1981) involves the synthesis of 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives, highlighting the chemical versatility of pyrimidine structures. This research contributes to synthetic chemistry, offering pathways to create novel meso-ionic compounds with potential applications in material sciences and as precursors for pharmaceuticals (Greco & Gala, 1981).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-6-24-17-18-10-14(15(21-17)22(4)5)20-16(23)19-13-8-7-11(2)9-12(13)3/h7-10H,6H2,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMUCZCIPAODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2772137.png)





![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)


![1-(2-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2772149.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

